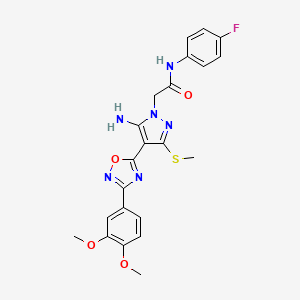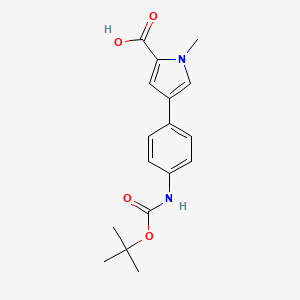![molecular formula C11H24O2Si B2983446 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 959749-93-0](/img/structure/B2983446.png)
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with a hydroxyl group and a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the following steps:
Starting Materials: : The synthesis begins with cyclobutanemethanol as the starting material.
Protection of the Hydroxyl Group: : The hydroxyl group of cyclobutanemethanol is protected using a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.
Formation of the trans-Isomer: : The reaction conditions are carefully controlled to favor the formation of the trans-isomer over the cis-isomer. This may involve the use of specific catalysts or reaction conditions that promote the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.
Reduction: : The compound can be reduced to remove the oxygen atom, leading to the formation of a cyclobutane derivative.
Substitution: : The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like water, alcohols, or amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : The major products include cyclobutanemethanol derivatives such as cyclobutanemethanone or cyclobutanemethanal.
Reduction: : The reduction products are cyclobutane derivatives without the oxygen atom.
Substitution: : The substitution reactions can yield various functionalized cyclobutanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe or intermediate in biochemical studies.
Industry: : It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can be compared with other similar compounds, such as:
trans-3-(1,1-Dimethylethyl)cyclohexanol: : This compound has a similar silyl ether group but a different ring structure.
trans-1,3-bis(1,1-Dimethylethyl)cyclohexane: : Another compound with a tert-butyl group but lacking the hydroxyl functionality.
The uniqueness of This compound
Propiedades
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)
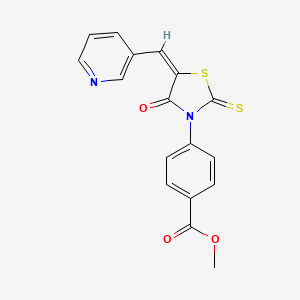

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
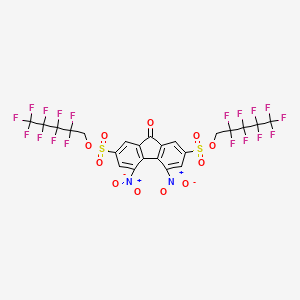

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)
![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)
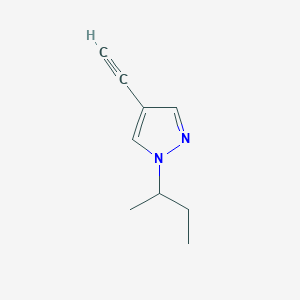
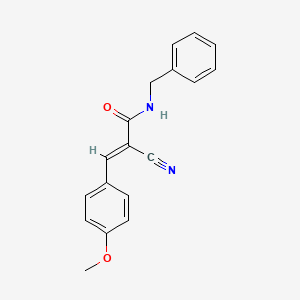
![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)

